N-(4-anilinophenyl)-N'-cyclohexylurea
Description
N-(4-anilinophenyl)-N'-cyclohexylurea is a substituted urea derivative with the chemical formula C₁₉H₂₃N₃O and a molecular weight of 309.41 g/mol . Structurally, it features an anilinophenyl group (a phenyl ring substituted with an aniline moiety) linked via a urea bridge to a cyclohexyl group. The cyclohexylurea moiety is a common feature in compounds like glyburide, which targets metabolic and inflammatory pathways, while the anilinophenyl group may confer distinct binding properties compared to other urea derivatives .
Properties
Molecular Formula |
C19H23N3O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-(4-anilinophenyl)-3-cyclohexylurea |
InChI |
InChI=1S/C19H23N3O/c23-19(21-16-9-5-2-6-10-16)22-18-13-11-17(12-14-18)20-15-7-3-1-4-8-15/h1,3-4,7-8,11-14,16,20H,2,5-6,9-10H2,(H2,21,22,23) |
InChI Key |
JHONAPMJILOIES-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of substituted ureas are highly dependent on their substituents. Below is a comparative analysis of N-(4-anilinophenyl)-N'-cyclohexylurea with key analogs:
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Observations:
Structural Determinants of Activity The anilinophenyl group in this compound distinguishes it from analogs like glyburide (sulfonyl group) and N-phenyl-N'-(4-phenoxy)cyclohexylurea (phenoxy group). This substitution likely alters target specificity. For example, glyburide’s sulfonyl group is critical for NLRP3 inflammasome inhibition, while the phenoxy group in HRI activators enhances cell permeability .
N-(4-anilinophenyl)benzamide inhibits DGCs with nanomolar-to-micromolar efficacy, reducing biofilm formation in V. cholerae and P. aeruginosa . In contrast, this compound’s urea linkage (vs. benzamide) may favor interactions with eukaryotic targets like kinases or translation initiation factors.
Industrial Applications Substituted ureas such as N-(4-chlorophenyl)-N'-cyclohexylurea act as catalysts in polymer synthesis, enabling stereoselective ROP of lactide to produce biodegradable plastics . The anilinophenyl variant could exhibit similar catalytic properties, though this remains speculative without direct evidence.
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